molecular formula C3HCl2F5 B156229 3,3-Dichloro-1,1,1,2,2-pentafluoropropane CAS No. 127564-92-5

3,3-Dichloro-1,1,1,2,2-pentafluoropropane

Cat. No. B156229
CAS RN: 127564-92-5
M. Wt: 202.93 g/mol
InChI Key: COAUHYBSXMIJDK-UHFFFAOYSA-N
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Description

3,3-Dichloro-1,1,1,2,2-pentafluoropropane, also known as HCFC-225ca, is a non-flammable, colorless, odorless, and chemically inert gas that is commonly used in a variety of industrial and laboratory applications. It is a halogenated hydrocarbon with a molecular formula of C3H2Cl2F5 and a molecular weight of 208.45 g/mol. It belongs to the class of halogenated hydrocarbons known as hydrochlorofluorocarbons (HCFCs). HCFC-225ca is a member of the family of compounds known as hydrochlorofluorocarbons (HCFCs) due to its molecular structure, which contains one chlorine and two fluorine atoms. It is a stable compound and is not expected to break down in the environment.

Scientific Research Applications

Solvent for Size Exclusion Chromatography

3,3-Dichloro-1,1,1,2,2-pentafluoropropane, part of the HCFC225 group, has shown efficacy as a superior mobile phase in size exclusion chromatography (SEC). It possesses qualities such as low flammability, low viscosity, cost-effectiveness, high purity, and environmental and operational friendliness. Particularly notable is its ability to solubilize certain polymers like poly(methyl methacrylate) (PMMA), facilitating the measurement of equivalent molecular weights of such polymers (Isemura, Kakita, & Kawahara, 2004).

Environmental Impact of HCFCs

A study reviewed the environmental hazards of hydrochlorofluorocarbons (HCFCs), which include this compound. The paper discusses its physiochemical properties, commercial uses, and environmental risks such as stratospheric ozone depletion and global warming. Additionally, it highlights the use of adsorption technology to recover HCFC vapors using carbon-based or zeolite-based adsorbents (Tsai, 2002).

Production Methods

Various methods for the production of 1,1,1,3,3-pentafluoropropane, closely related to this compound, are highlighted in a paper. These include reacting 1,1,1,3,3-pentafluoro-2,3-dichloropropane with hydrogen fluoride and using antimony trihalogenide and/or antimony pentahalogenide in fluorination processes (Takubo, Aoyama, & Nakada, 1998).

Surface Tension Studies

Research has been conducted on the surface tensions of various compounds including 1,1-dichloro-2,2,3,3,3-pentafluoropropane (R-225ca), a close relative of this compound. These studies provide important data for understanding the physical properties of these compounds (Higashi, Shibata, & Okada, 1997).

Chemical Activation and Reactions

A study discusses the activation of hydrofluorocarbon 245 isomers, including variants similar to this compound, using aluminium chlorofluoride as a catalyst. This process results in multiple C–F bond activations such as hydrodefluorinations and dehydrofluorinations under mild conditions (Kervarec, Braun, Ahrens, & Kemnitz, 2020).

Safety and Hazards

This compound is chemically inert in many situations, but it can react violently with strong reducing agents such as very active metals and active metals . When reacted with strong bases, toxic gases can be released .

Future Directions

With the phase-out of hydrochlorofluorocarbons (HCFCs) as of 2015, applications where 3,3-Dichloro-1,1,1,2,2-pentafluoropropane was used must now be fulfilled by non-ozone depleting substances .

properties

IUPAC Name

3,3-dichloro-1,1,1,2,2-pentafluoropropane
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InChI

InChI=1S/C3HCl2F5/c4-1(5)2(6,7)3(8,9)10/h1H
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InChI Key

COAUHYBSXMIJDK-UHFFFAOYSA-N
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Canonical SMILES

C(C(C(F)(F)F)(F)F)(Cl)Cl
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Molecular Formula

C3HCl2F5, CF3CF2CHCl2
Record name 3,3-DICHLORO-1,1,1,2,2-PENTAFLUOROPROPANE
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DSSTOX Substance ID

DTXSID1042027
Record name 3,3-Dichloro-1,1,1,2,2-pentafluoropropane
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Molecular Weight

202.93 g/mol
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Physical Description

3,3-dichloro-1,1,1,2,2-pentafluoropropane is a colorless odorless liquid. Nonflammable., Dichloropentafluoropropane is a colorless odorless liquid. Nonflammable., Colorless odorless liquid; [CAMEO]
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Record name 3,3-Dichloro-1,1,1,2,2-pentafluoropropane
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Boiling Point

51.1 °C
Record name 3,3-DICHLORO-1,1,2,2-PENTAFLUOROPROPANE
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Density

Liquid density= 1.55 g/ml @ 25 °C
Record name 3,3-DICHLORO-1,1,2,2-PENTAFLUOROPROPANE
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Vapor Pressure

240.0 [mmHg], 240 mm Hg at 25 °C
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CAS RN

422-56-0, 127564-92-5
Record name 3,3-DICHLORO-1,1,1,2,2-PENTAFLUOROPROPANE
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Record name HCFC 225ca
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Melting Point

-94 °C
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Synthesis routes and methods I

Procedure details

The process for producing tetrafluoropropenes of the present invention comprises contacting a raw material composition comprising 1-chloro-2,3,3,3-tetrafluoropropane (HCFC-244eb) and dichloropentafluoropropane including 1,1-dichloro-2,2,3,3,3-pentafluoropropane (HCFC-225ca) and at least one of its isomers, with an alkali aqueous solution in the presence of a phase-transfer catalyst, to produce 1,1-dichloro-2,3,3,3-tetrafluoropropene (CFO-1214ya) from the 1,1-dichloro-2,2,3,3,3-pentafluoropropane (HCFC-225ca), and to produce 2,3,3,3-tetrafluoropropene 1234yf) from the 1-chloro-2,3,3,3-tetrafluoropropane (HCFC-244eb).
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Synthesis routes and methods II

Procedure details

Until HCFC-225ca becomes available in commercial quantities, HCFC-225ca may be prepared by a standard and well-known organic synthesis technique. For example, to prepare 1,1-dichloro-2,2,3,3,3-pentafluoropropane, 2,2,3,3,3-pentafluoro-1-propanol and p-toluenesulfonate chloride are reacted together to form 2,2,3,3,3-pentafluoropropyl-p-toluenesulfonate. Then, N-methylpyrrolidone, lithium chloride, and the 2,2,3,3,3-pentafluoropropyl-p-toluenesulfonate are reacted together to form 1-chloro-2,2,3,3,3-pentafluoropropane. Chlorine and the 1-chloro-2,2,3,3,3-pentafluoropropane are then reacted together to form 1,1-dichloro-2,2,3,3,3-pentafluoropropane. A detailed synthesis is set forth below.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,3-Dichloro-1,1,1,2,2-pentafluoropropane
Reactant of Route 2
3,3-Dichloro-1,1,1,2,2-pentafluoropropane
Reactant of Route 3
3,3-Dichloro-1,1,1,2,2-pentafluoropropane
Reactant of Route 4
3,3-Dichloro-1,1,1,2,2-pentafluoropropane
Reactant of Route 5
3,3-Dichloro-1,1,1,2,2-pentafluoropropane
Reactant of Route 6
3,3-Dichloro-1,1,1,2,2-pentafluoropropane

Q & A

Q1: What are the key applications of 3,3-Dichloro-1,1,1,2,2-pentafluoropropane?

A: this compound (HCFC-225ca), often found as part of the isomeric blend AK-225, has been explored as a potential replacement for chlorofluorocarbons (CFCs) like CFC-113 and hydrochlorofluorocarbons (HCFCs) like HCFC-141b in applications such as bulk cleaning of computer boards []. This is due to its favorable properties as a solvent.

Q2: What is the environmental impact of this compound?

A: As a hydrochlorofluorocarbon, HCFC-225ca is a greenhouse gas and contributes to ozone depletion, albeit to a lesser extent than CFCs []. The Montreal Protocol regulations have led to a decrease in its emissions, reflecting a global effort to mitigate its environmental impact [].

Q3: Are there alternative materials being considered to replace this compound?

A: Research is ongoing to identify and evaluate alternatives with a lower environmental footprint than HCFC-225ca. This includes exploring different solvent systems and developing new cleaning technologies [].

Q4: What are the future research directions related to this compound?

A: Future research will likely focus on monitoring the long-term atmospheric trends of HCFC-225ca and assessing the effectiveness of the Montreal Protocol in reducing its environmental impact []. Developing and optimizing sustainable alternatives with comparable performance characteristics will also be crucial [].

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